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This document provides detailed application notes and protocols for the doping of erbium (Er)

in silicon (Si), a critical process for the development of silicon-based optoelectronic devices.

The incorporation of erbium into silicon enables light emission at the technologically significant

wavelength of 1.54 µm, which aligns with the low-loss window of silica-based optical fibers.[1]

[2][3] This compatibility makes erbium-doped silicon a promising material for integrating

photonics with conventional CMOS technology, paving the way for on-chip optical

interconnects, light sources, and amplifiers.[2][4][5]

Introduction to Erbium in Silicon for Optoelectronics
Silicon's indirect bandgap fundamentally limits its efficiency as a light-emitting material.[2][3]

Doping silicon with erbium overcomes this limitation by utilizing the intra-4f shell transitions of

the Er³⁺ ions, which are largely independent of the host material and temperature.[1][5] The

characteristic sharp and stable emission at 1.54 µm from the transition between the first excited

state (⁴I₁₃/₂) and the ground state (⁴I₁₅/₂) of Er³⁺ is ideal for telecommunications.[2][6][7]

The performance of erbium-doped silicon devices is highly dependent on the fabrication

process, including the method of erbium incorporation, the concentration of erbium and co-

dopants, and post-doping annealing treatments. Co-dopants such as oxygen are crucial for

enhancing the luminescence of erbium in silicon by increasing the fraction of optically active

Er³⁺ ions and improving their local atomic environment.[4][8][9]
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Key Fabrication and Doping Techniques
Several techniques have been developed to introduce erbium into silicon. The choice of

method significantly impacts the resulting material properties and device performance. The

most common techniques are ion implantation, molecular beam epitaxy (MBE), and metal-

organic chemical vapor deposition (MOCVD).

Ion Implantation
Ion implantation is a widely used and versatile technique for introducing erbium into silicon with

precise control over the dose and depth profile.[10][11] This method allows for doping

concentrations that exceed the solid solubility limit of erbium in silicon.[12] Post-implantation

annealing is a critical step to repair the lattice damage induced by the implantation process and

to optically activate the erbium ions.[4][13]

Table 1: Typical Parameters for Erbium Ion Implantation in Silicon

Parameter Value Reference

Erbium Implantation Energy 250 keV - 5 MeV [1][5][14]

Erbium Fluence 8 x 10¹² - 8 x 10¹⁴ cm⁻² [1]

Oxygen Co-implantation Dose 3.5 x 10¹³ - 1.4 x 10¹⁴ O/cm² [11]

Annealing Temperature 600 °C - 1000 °C [1][13][14]

Annealing Duration 15 seconds - 30 minutes [1][11]

Resulting Er Concentration 3 x 10¹⁷ - 7 x 10¹⁹ Er/cm³ [1]

Molecular Beam Epitaxy (MBE)
Molecular Beam Epitaxy allows for the growth of high-quality, single-crystal erbium-doped

silicon layers with precise control over the doping profile at the atomic level.[6][15] Co-doping

with oxygen during MBE growth has been shown to suppress erbium segregation and increase

the concentration of optically active erbium.[8]

Table 2: Typical Parameters for MBE Growth of Erbium-Doped Silicon
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Parameter Value Reference

Substrate Temperature 500 °C - 700 °C [8]

Silicon Growth Rate 0.1 - 0.5 Å/s -

Erbium Source Temperature 900 °C - 1100 °C -

Oxygen Partial Pressure 1 x 10⁻⁹ - 1 x 10⁻⁷ mbar [8]

Incorporated Er Concentration ~1.5 x 10¹⁹ Er/cm³ [8]

Incorporated O Concentration ~4 x 10¹⁹ O/cm³ [8]

Experimental Protocols
Protocol for Erbium and Oxygen Co-Implantation in
Silicon
This protocol outlines the steps for doping silicon with erbium and oxygen using ion

implantation followed by rapid thermal annealing (RTA).

Materials and Equipment:

Silicon (100) wafers (Czochralski-grown recommended for higher oxygen content)

Ion implanter

Rapid Thermal Annealing (RTA) system

High-purity erbium and oxygen sources for implanter

Wafer cleaning solutions (e.g., RCA-1 and RCA-2)

Procedure:

Wafer Cleaning:

Perform a standard RCA clean to remove organic and metallic contaminants from the

silicon wafer surface.
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Finish with a dilute HF dip to remove the native oxide and hydrogen-passivate the surface.

Preamorphization (Optional but Recommended):

To suppress channeling effects during implantation and enhance solid-phase epitaxial

regrowth, preamorphize the surface layer of the silicon wafer by implanting with Si⁺ ions. A

typical condition is a dual implant of 5x10¹⁵ Si⁺/cm² at 500 keV and 2x10¹⁵ Si⁺/cm² at 150

keV.

Erbium Implantation:

Load the cleaned (and preamorphized) wafer into the ion implanter.

Implant erbium ions at a desired energy and fluence. For example, implant with 250 keV

Er⁺ to a fluence of 8x10¹⁴ cm⁻².[1]

Oxygen Co-implantation:

Without breaking vacuum if possible, perform oxygen co-implantation. The oxygen profile

should overlap with the erbium profile. A typical condition is implantation with 35 keV O⁺ to

a fluence of 5x10¹⁵ cm⁻².

Solid-Phase Epitaxial Regrowth (for amorphized samples):

Anneal the wafer at 600 °C for 30 minutes in a nitrogen atmosphere to recrystallize the

amorphized layer.[1]

Activation Annealing:

Perform a rapid thermal anneal (RTA) at a higher temperature to optically activate the

erbium and reduce residual defects. A typical condition is 1000 °C for 15 seconds in a

nitrogen or argon ambient.[1]

Protocol for Photoluminescence (PL) Spectroscopy
Characterization
This protocol describes the procedure for measuring the photoluminescence spectrum of

erbium-doped silicon to verify the characteristic 1.54 µm emission.
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Equipment:

Laser source for excitation (e.g., Ar⁺ laser at 514.5 nm or a tunable Ti:sapphire laser)[1]

Cryostat for low-temperature measurements (e.g., liquid nitrogen or closed-cycle helium)

Monochromator

InGaAs detector (sensitive in the 1.54 µm wavelength range)

Lock-in amplifier and chopper for noise reduction

Data acquisition system

Procedure:

Sample Mounting:

Mount the erbium-doped silicon sample in the cryostat.

Evacuate the cryostat and cool the sample to the desired measurement temperature (e.g.,

77 K).[1]

Optical Alignment:

Align the laser beam to focus on the sample surface. A typical spot size is around 1 mm in

diameter.[1]

Position the collection optics to efficiently gather the emitted light and focus it onto the

entrance slit of the monochromator.

Data Acquisition:

Modulate the laser beam using the optical chopper.

Set the monochromator to scan the desired wavelength range (e.g., 1400 nm to 1650 nm).

The signal from the InGaAs detector is fed into the lock-in amplifier, which is referenced to

the chopper frequency.
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Record the output of the lock-in amplifier as a function of wavelength to obtain the PL

spectrum.

Data Analysis:

Identify the characteristic erbium-related peak at approximately 1.54 µm.[1]

Analyze the peak intensity, linewidth, and any fine structure to assess the quality of the

erbium doping.

Visualizations
Experimental Workflow for Erbium Doping by Ion
Implantation
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Caption: Workflow for Er doping of Si via ion implantation.
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Energy Transfer Pathway for Erbium Luminescence in
Silicon
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Caption: Energy transfer for Er³⁺ luminescence in silicon.
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Doping Parameters vs. Optical Properties

Doping & Annealing Parameters

Optical Properties
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Caption: Relationship between doping parameters and optical properties.

Quantitative Data Summary
The following tables summarize key quantitative data from various studies on erbium-doped

silicon.

Table 3: Optical Properties of Erbium-Doped Silicon
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Property Value Conditions Reference

Peak Emission

Wavelength
~1.54 µm

Characteristic of Er³⁺

⁴I₁₃/₂ → ⁴I₁₅/₂
[1][6]

Luminescence

Lifetime (without O₂)
0.33 ms MBE-grown Si:Er [8]

Luminescence

Lifetime (with O₂)
1.81 ms MBE-grown Si:Er:O [8][16]

Internal Quantum

Efficiency
> 3 x 10⁻⁶

Electrically excited Er

in Cz-Si
[1]

Thermal Quenching

Activation Energy

6.6 meV and 47.4

meV

Two non-radiative

back-transfer

processes

[13]

Table 4: Performance of Erbium-Doped Silicon Light-Emitting Diodes (LEDs)

Parameter Value
Device Structure /
Conditions

Reference

Electroluminescence
Observed at 77 K and

Room Temperature

Forward and reverse

biased p-n junctions
[4][6][17]

Threshold Current for

Stimulated Emission
~6 mA (~0.8 A/cm²)

Er/O-doped Si planar

LEDs with deep

cooling process

[10]

Emission Rate (1x1

µm² device)
~5 x 10⁶ photons/s

Room temperature,

CMOS compatible

process on SOI

[7][18]

Conclusion
The doping of silicon with erbium represents a viable pathway toward the realization of silicon-

based optoelectronic integrated circuits. The protocols and data presented in these application

notes provide a foundation for researchers and scientists to fabricate and characterize erbium-
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doped silicon materials and devices. Successful implementation requires careful control over

the doping and annealing processes to maximize the concentration of optically active Er³⁺ ions

and minimize non-radiative recombination pathways. Further research and development in this

area hold the potential to revolutionize optical communications and on-chip data transmission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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